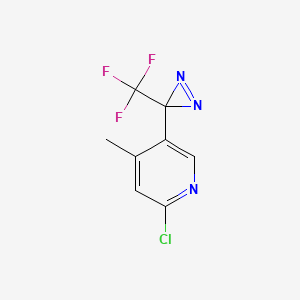

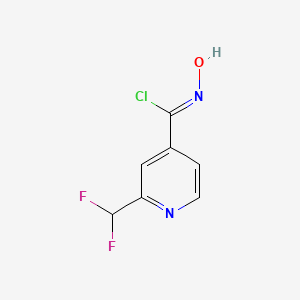

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine

説明

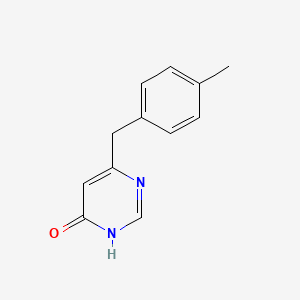

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a white to yellowish crystalline low melting solid .

Synthesis Analysis

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . They participate in various chemical reactions, including regioexhaustive functionalization .Physical And Chemical Properties Analysis

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is a white to yellowish crystalline low melting solid . It has a density of 1.417 g/mL at 25°C .科学的研究の応用

Synthesis and Preparation

- The compound is an important intermediate in the synthesis of various chemicals. Methods for its preparation include chlorinating reactions from different precursors like 3-methylpyridine N oxide or reactions involving 2 aminopyridine and acetenamide. Such methods are crucial for creating high-purity intermediates for further chemical research and applications (Zhao Bao, 2003).

Photochemistry and Photolysis

- The compound undergoes interesting photolysis reactions, forming novel fused diazepines when irradiated. This photolysis process involves complex rearrangements and provides insights into photochemical behaviors of such compounds, which is valuable in developing photochemical applications (T. Tsuchiya et al., 1981).

Purification Techniques

- Efficient techniques like extraction, distillation, and chromatography have been developed to purify 2-Chloro-5-trichloromethylpyridine, an important derivative. These purification processes are essential for achieving high purity levels, which is critical in pharmaceutical and chemical industries (Su Li, 2005).

Application in Electroluminescent Properties

- The compound serves as a crucial intermediate in synthesizing mono-cyclometalated platinum(II) complexes. These complexes have been shown to exhibit electroluminescent properties, suggesting potential applications in electronic and photonic devices (A. Ionkin et al., 2005).

Use in Amino Acid Synthesis for Peptide Photoaffinity Reagents

- It has been utilized in the synthesis of a carbene-yielding amino acid, which is a key component for peptide photoaffinity reagents. This application is significant in biochemical research, particularly in studying protein interactions and structures (L. Shih & H. Bayley, 1985).

Involvement in DNA/Protein Crosslinking Studies

- A derivative of the compound was synthesized for use in DNA/protein crosslinking, demonstrating its utility in molecular biology research, particularly in studying complex interactions within biological systems (G. Korshunova et al., 1999).

Safety and Hazards

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

将来の方向性

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

2-chloro-4-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N3/c1-4-2-6(9)13-3-5(4)7(14-15-7)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJFAYTVERPXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2(N=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

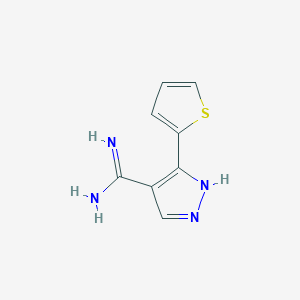

![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)